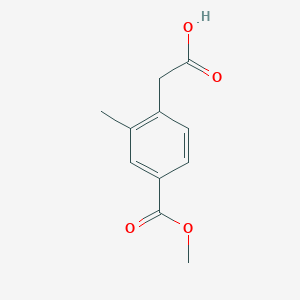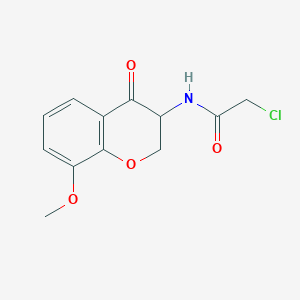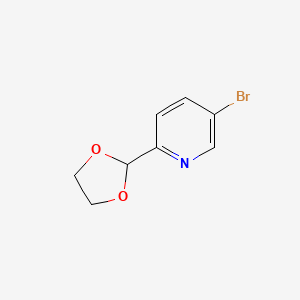
2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid
Übersicht
Beschreibung
2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.
Industry: It serves as a precursor for the production of various chemicals and materials.
Wirkmechanismus
Target of Action
It is identified as a plasma metabolite , suggesting that it may interact with various enzymes and receptors in the body.
Mode of Action
It’s structurally similar to acetic acid , which is known to act as an antimicrobial agent and counterirritant
Biochemical Pathways
Acetic acid, a structurally similar compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s possible that 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid might be involved in similar biochemical pathways.
Pharmacokinetics
It is suggested that it has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be around 1.46, indicating moderate lipophilicity . These properties could influence its bioavailability and distribution in the body.
Result of Action
It is identified as a plasma metabolite that is highly sensitive and specific, and can be used as a bioindicator to differentiate non-small cell carcinoma patients from healthy controls .
Safety and Hazards
The compound has a GHS07 signal word indicating a warning . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid typically involves the esterification of 4-(Methoxycarbonyl)-2-methylbenzoic acid with an appropriate alcohol, followed by hydrolysis to yield the desired acetic acid derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methoxycarbonyl)benzoic acid: Similar structure but lacks the acetic acid moiety.
2-Methylbenzoic acid: Similar structure but lacks the methoxycarbonyl group.
Phenylacetic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
Uniqueness
2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid is unique due to the presence of both the methoxycarbonyl and acetic acid groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(4-methoxycarbonyl-2-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-5-9(11(14)15-2)4-3-8(7)6-10(12)13/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRYFPSMXFXRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877858-46-3 | |
| Record name | 2-[4-(methoxycarbonyl)-2-methylphenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2811561.png)
![N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2811562.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde](/img/structure/B2811563.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2811565.png)

![benzyl (2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2811567.png)
![(5-Tert-butyl-1,2-oxazol-3-yl)methyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2811570.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2811571.png)


![3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide](/img/structure/B2811577.png)
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide](/img/structure/B2811578.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811582.png)

